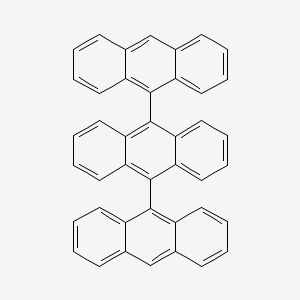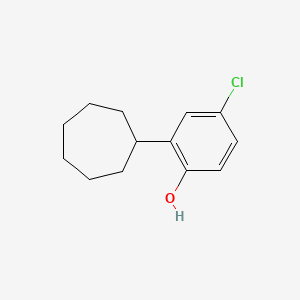
Phenol, 4-chloro-2-cycloheptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-chloro-2-cycloheptyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) substituted with a chlorine atom at the para position and a cycloheptyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-cycloheptyl- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with cycloheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-chloro-2-cycloheptyl- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-chloro-2-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used in polar aprotic solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cycloheptyl-substituted cyclohexanols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 4-chloro-2-cycloheptyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-chloro-2-cycloheptyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and cycloheptyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-: Lacks the cycloheptyl group, making it less lipophilic.
Phenol, 4-bromo-2-cycloheptyl-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 4-chloro-2-cyclopentyl-: Contains a cyclopentyl group instead of cycloheptyl.
Uniqueness
Phenol, 4-chloro-2-cycloheptyl- is unique due to the presence of both the chlorine atom and the cycloheptyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
152265-64-0 |
|---|---|
Fórmula molecular |
C13H17ClO |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
4-chloro-2-cycloheptylphenol |
InChI |
InChI=1S/C13H17ClO/c14-11-7-8-13(15)12(9-11)10-5-3-1-2-4-6-10/h7-10,15H,1-6H2 |
Clave InChI |
JCDSMFJMMFBJEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


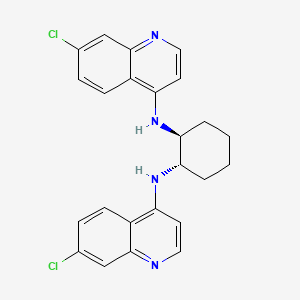

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
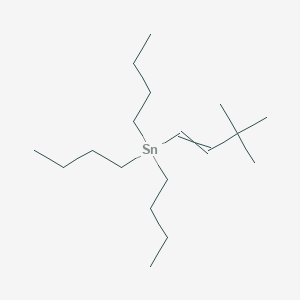

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
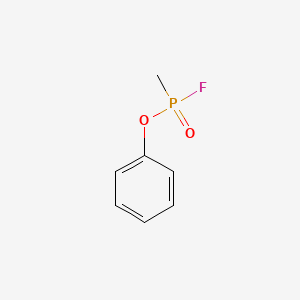
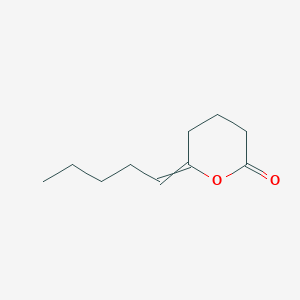

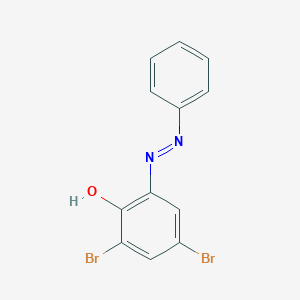

![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

